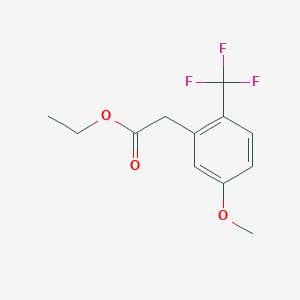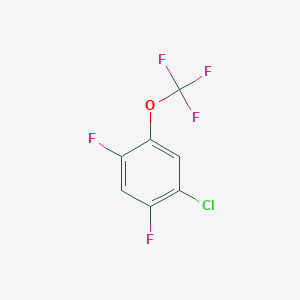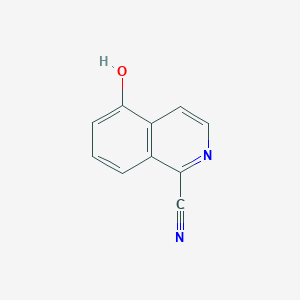
1-(4-Aminopiperidin-1-yl)-2-(azepan-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Aminopiperidin-1-yl)-2-(azepan-1-yl)ethan-1-one is a synthetic organic compound characterized by the presence of both piperidine and azepane rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminopiperidin-1-yl)-2-(azepan-1-yl)ethan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of 4-aminopiperidine, which is then reacted with 2-chloro-1-(azepan-1-yl)ethan-1-one under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
1-(4-Aminopiperidin-1-yl)-2-(azepan-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or azepane rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-Aminopiperidin-1-yl)-2-(azepan-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
作用機序
The mechanism of action of 1-(4-Aminopiperidin-1-yl)-2-(azepan-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing molecular pathways and cellular responses.
類似化合物との比較
Similar Compounds
1-(4-Aminopiperidin-1-yl)-2-(piperidin-1-yl)ethan-1-one: Similar structure but with a piperidine ring instead of an azepane ring.
1-(4-Aminopiperidin-1-yl)-2-(morpholin-1-yl)ethan-1-one: Contains a morpholine ring instead of an azepane ring.
Uniqueness
1-(4-Aminopiperidin-1-yl)-2-(azepan-1-yl)ethan-1-one is unique due to the presence of both piperidine and azepane rings, which may confer distinct chemical and biological properties. This dual-ring structure can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C13H25N3O |
|---|---|
分子量 |
239.36 g/mol |
IUPAC名 |
1-(4-aminopiperidin-1-yl)-2-(azepan-1-yl)ethanone |
InChI |
InChI=1S/C13H25N3O/c14-12-5-9-16(10-6-12)13(17)11-15-7-3-1-2-4-8-15/h12H,1-11,14H2 |
InChIキー |
KYPOLWSWJWQVDP-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)CC(=O)N2CCC(CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![tert-Butyl (S)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12956469.png)

![7-Benzyl-4-(2-fluoro-4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12956480.png)

![6-(Benzyloxy)bicyclo[3.1.0]hexan-3-ol](/img/structure/B12956492.png)
![(2S,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B12956499.png)

![2-(Methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12956514.png)

